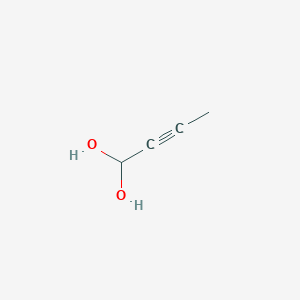

But-2-yne-1,1-diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

11070-67-0 |

|---|---|

Molekularformel |

C4H6O2 |

Molekulargewicht |

86.09 g/mol |

IUPAC-Name |

but-2-yne-1,1-diol |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3 |

InChI-Schlüssel |

YNCZNSWQAGQAJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties

Introduction

But-2-yne-1,4-diol, also known as butynediol, is a versatile and commercially significant organic compound featuring both an alkyne and two primary alcohol functional groups.[1] Its unique linear structure, with a butyne backbone and hydroxyl groups at positions 1 and 4, makes it a crucial intermediate in the synthesis of a wide array of valuable chemicals.[1] This guide provides an in-depth overview of its synthesis, chemical and physical properties, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis of But-2-yne-1,4-diol

The primary industrial method for producing But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][2][3] This process is catalyzed by copper acetylide.[2]

Overall Reaction:

2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH[4]

The reaction is typically conducted under pressure and at elevated temperatures.[2][4] The crude product from this synthesis generally contains 33 to 55% butynediol, along with impurities such as propargyl alcohol (1-2%), unreacted formaldehyde (0.4-1%), and other by-products (1-2%).[2]

Experimental Protocol: Industrial Reppe Synthesis

The industrial production of But-2-yne-1,4-diol is a continuous process aimed at maximizing yield and minimizing residual formaldehyde.[4]

1. Reactants and Catalyst:

-

Reactants: Acetylene gas and a 30-50% aqueous formaldehyde solution.[2]

-

Catalyst: Copper acetylide.[2] Several patented methods also utilize copper bismuth catalysts coated on an inert support.[1][5]

2. Reactor Configuration: Two main types of reactors are employed for this synthesis:[4]

-

Fixed-Bed Reactor: The catalyst is shaped into strands (3-5 mm diameter, 10 mm length). The formaldehyde solution and gaseous acetylene are introduced from the top of the reactor.[4]

-

Fluidized-Bed Reactor: The catalyst is in the form of fine particles (0.1-2 mm diameter). The acetylene is dissolved in the formaldehyde solution and fed from the bottom, causing the catalyst bed to expand.[4]

3. Reaction Conditions:

-

Pressure: Acetylene partial pressure of 1 to 6 x 10⁵ Pa (approximately 1 to 6 bar).[2] The overall pressure can range from 1 to 20 bar.[3]

4. Process Flow (Continuous Production):

-

The reaction is typically carried out in a cascade of 3-5 reactors to ensure high conversion of formaldehyde.[4]

-

In a fixed-bed system, a liquid seal pump circulates the reaction mixture, which is then cooled before re-entering the reactor. A gas-liquid separator is used to manage the gaseous and liquid phases.[4]

-

The crude product is then subjected to vacuum distillation to recover the butynediol.[4]

Synthesis Workflow Diagram

Caption: Industrial Reppe synthesis workflow for But-2-yne-1,4-diol.

Properties of But-2-yne-1,4-diol

But-2-yne-1,4-diol is a colorless to slightly yellow, hygroscopic solid.[1][5] It is commercially available as a solid or as a 34% aqueous solution.[4]

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₆O₂[1][7] |

| Molecular Weight | 86.09 g/mol [2][5] |

| Appearance | White to light-brown solid; brownish-yellow aqueous solution[2][8] |

| Melting Point | 50-58 °C[2] |

| Boiling Point | 238 °C[5][7] |

| Flash Point | 152 °C (Open Cup)[1][9] |

| Density | 1.2 g/cm³[9] |

| Vapor Pressure | <0.1 mmHg (55 °C)[9] |

| Vapor Density | 3.0 (air = 1)[2][10] |

| Autoignition Temp. | 335 °C[2][8] |

| Water Solubility | 3740 g/L (20 °C)[8][9] |

| Solubility | Soluble in water, ethanol, and acetone; slightly soluble in chloroform; insoluble in benzene and ether.[5][9] |

| LogP | -0.73[2][9] |

Spectral Properties

| Property | Value |

| Refractive Index (n_D^20) | 1.4804[2][8] |

Chemical Properties and Key Reactions

But-2-yne-1,4-diol undergoes the typical reactions of primary alcohols and alkynes.[1] Its most significant reaction is hydrogenation, which is used to produce 1,4-butanediol and 2-butene-1,4-diol.

Hydrogenation Pathway

The hydrogenation of But-2-yne-1,4-diol is a two-step process.[11] The initial step yields 2-butene-1,4-diol (an alkene diol), which can then be further hydrogenated to produce the final product, 1,4-butanediol (a saturated diol).[11][12]

1. Hydrogenation to 2-Butene-1,4-diol: This is a partial hydrogenation. Selectivity for the cis-alkene product can be achieved by using specific catalysts, such as palladium-carbon (Pd-C) poisoned with lead.[13][14]

2. Hydrogenation to 1,4-Butanediol: Complete hydrogenation of the triple bond to a single bond. This is often carried out using catalysts like Raney nickel or platinum-based catalysts.[15][16]

Experimental Protocol: Hydrogenation to 1,4-Butanediol

1. Reactants and Catalyst:

-

Substrate: An aqueous solution of But-2-yne-1,4-diol (typically 20-40%).[15]

-

Catalyst: Raney-type nickel catalyst promoted with 3-15% copper.[15] Other catalysts include 1% Pt/CaCO₃ or stainless steel reactor walls under supercritical CO₂ conditions.[11][17]

2. Reaction Conditions:

-

Temperature: 15°C to 100°C.[15]

-

Pressure: 0 to 40 atmospheres (gauge) of hydrogen.[15]

-

pH: Maintained at no more than 7.[15]

3. Procedure (Batch Process):

-

An aqueous solution of But-2-yne-1,4-diol and the nickel-copper catalyst are charged into a stirred tank reactor.[16]

-

The reactor is purged and then pressurized with hydrogen.

-

The reaction is run at the specified temperature and pressure until hydrogen uptake ceases.

-

The reaction mixture may contain by-products such as n-butanol and γ-hydroxybutanal (as a hemiacetal).[16]

4. Product Isolation:

-

The catalyst is removed by filtration.

-

The resulting aqueous solution of 1,4-butanediol is purified by distillation.

Reaction Pathway Diagram

Caption: Hydrogenation pathway from But-2-yne-1,4-diol to 1,4-Butanediol.

Applications

Approximately 95% of the But-2-yne-1,4-diol produced is used as a precursor for the synthesis of 1,4-butanediol and 2-butene-1,4-diol.[4][18] These compounds are, in turn, used to produce plastics, synthetic fibers, and solvents.[7][18]

Major Applications:

-

Chemical Intermediate: It is the primary raw material for 1,4-butanediol, 2-butene-1,4-diol, tetrahydrofuran, and γ-butyrolactone.[5][7]

-

Electroplating: Used as a brightening and preserving agent in nickel and copper electroplating baths.[1][4][19]

-

Pharmaceuticals and Agrochemicals: Serves as a key starting material in the synthesis of Vitamin B6, insecticides, and herbicides like Barban.[1][5][20]

-

Polymers: Used in the manufacturing of plasticizers, synthetic resins, and polyurethanes.[1][5]

-

Corrosion Inhibition: Employed as a corrosion inhibitor in metal pickling baths.[1][4]

-

Other Uses: It also finds application in textile additives and has been studied for its nematocidal activity.[1][5][20]

Safety and Handling

But-2-yne-1,4-diol is classified as a toxic and corrosive substance.[21][22] It can be absorbed through inhalation, skin contact, and ingestion, causing severe local irritation and systemic effects.[21][23]

Toxicology and Hazards

| Hazard Type | Data |

| Acute Oral Toxicity (LD50) | 104-132 mg/kg (rat); 105 mg/kg (mouse)[10][23][24] |

| Primary Hazards | Toxic if swallowed or inhaled; causes severe skin burns and eye damage.[21][22] |

| Chronic Effects | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[22][23] May cause skin sensitization.[21] |

| Reactivity | Stable at room temperature but can decompose explosively during distillation in the presence of impurities like alkali hydroxides or certain metal salts (e.g., mercury salts).[1][8][9] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[7][8] |

Handling and Storage

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[22][24][25] Avoid generating dust.[24]

-

Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible materials and sources of ignition.[7][9][24] Containers should be tightly closed.[24] Suitable storage materials include steel, aluminum, glass, and certain lined containers.[8]

References

- 1. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]

- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 4. chemcess.com [chemcess.com]

- 5. atamankimya.com [atamankimya.com]

- 6. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Butyne-1,4-diol | 110-65-6 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 15. US2953605A - Hydrogenation of 1, 4-butynediol to 1, 4-butanediol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]

- 19. 2-Butyne-1,4-diol, CAS 110-65-6,C4H6O2 [mallakchemicals.com]

- 20. atamankimya.com [atamankimya.com]

- 21. ICSC 1733 - 2-BUTYNE-1,4-DIOL [chemicalsafety.ilo.org]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. echemi.com [echemi.com]

But-2-yne-1,4-diol: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-yne-1,4-diol is a versatile difunctional molecule containing a carbon-carbon triple bond and two primary hydroxyl groups. This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, from the production of bulk chemicals to the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of But-2-yne-1,4-diol, its synthesis and key reactions, and its toxicological profile.

Chemical and Physical Properties

But-2-yne-1,4-diol is a colorless to yellowish crystalline solid at room temperature.[1] It is highly soluble in water and polar organic solvents.[1] A summary of its key chemical and physical properties is presented in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | But-2-yne-1,4-diol[2] |

| CAS Number | 110-65-6[2] |

| Molecular Formula | C4H6O2[2] |

| Molecular Weight | 86.09 g/mol [2] |

| SMILES | OCC#CCO[2] |

| InChI | InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2[2] |

| Synonyms | 1,4-Butynediol, 1,4-Dihydroxy-2-butyne, Butynediol[2][3] |

Physical Properties

| Property | Value |

| Appearance | Colorless to light-brown solid or brownish-yellow aqueous solution[2] |

| Melting Point | 53-58 °C[2] |

| Boiling Point | 238 °C[1] |

| Density | 1.11 g/cm³ (at 20 °C)[1] |

| Solubility in Water | 3740 g/L[1] |

| Vapor Pressure | <0.1 mmHg (at 55 °C) |

| Flash Point | ~136 °C[1] |

| LogP | -0.73 |

Synthesis and Key Reactions

Synthesis of But-2-yne-1,4-diol (Reppe Synthesis)

The primary industrial method for the synthesis of But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde in the presence of a copper acetylide catalyst.[1][2][4]

Experimental Protocol (General Industrial Process):

The reaction is typically carried out in a closed system under pressure. An aqueous solution of formaldehyde (30-50%) is reacted with acetylene at a temperature of 80-100°C and an acetylene partial pressure of 1 to 6 x 10^5 Pa.[2] The catalyst, often a copper bismuth catalyst on an inert support, is crucial for the reaction.[1] The crude product typically contains 33-55% but-2-yne-1,4-diol, along with unreacted formaldehyde and byproducts such as propargyl alcohol.[2]

Caption: Reppe Synthesis of But-2-yne-1,4-diol.

Hydrogenation to 2-Butene-1,4-diol and 1,4-Butanediol

A major application of But-2-yne-1,4-diol is its catalytic hydrogenation to produce 2-butene-1,4-diol and 1,4-butanediol, which are important industrial chemicals.[1][3] The selectivity of the reaction can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol (General Laboratory/Industrial Approach):

Selective hydrogenation to 2-butene-1,4-diol is often achieved using a palladium-based catalyst, such as Pd on calcium carbonate (Pd/CaCO₃), sometimes with the addition of a poison like lead (Lindlar's catalyst) or in the presence of ammonia to improve selectivity.[5] Complete hydrogenation to 1,4-butanediol is typically carried out using a nickel-based catalyst, such as Raney nickel, or a copper-manganese catalyst under higher pressure and temperature.[6]

For the selective hydrogenation to 2-butene-1,4-diol, an aqueous solution of butynediol is placed in an autoclave with a lead-poisoned Pd-C catalyst. The system is purged with nitrogen and then pressurized with hydrogen. The reaction is carried out with stirring at a temperature of 35-45°C and a pressure of 0.6-1.7 MPa.[7]

For the complete hydrogenation to 1,4-butanediol, a two-stage process is often employed. The first stage, using a skeletal nickel catalyst at 50-60°C and 1.37-2.06 MPa, yields 1,4-butenediol. This is followed by a second hydrogenation step with a Ni-Cu-Mn/Al₂O₃ catalyst at 120-140°C and 13.7-20.6 MPa to produce 1,4-butanediol.[6]

Caption: Hydrogenation of But-2-yne-1,4-diol.

Applications in Drug Development and Other Industries

But-2-yne-1,4-diol serves as a key starting material or intermediate in the synthesis of various compounds with applications in pharmaceuticals, agriculture, and materials science.

-

Pharmaceuticals: It is a precursor in the synthesis of Vitamin B6.[1][3]

-

Agrochemicals: It is used in the manufacture of certain herbicides.[1][3]

-

Industrial Applications: It is utilized as a corrosion inhibitor, a brightener in nickel electroplating, and in the production of plasticizers, synthetic resins, and polyurethanes.[1][3]

Toxicological Profile and Biological Activity

But-2-yne-1,4-diol exhibits significant toxicity. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[2]

Summary of Toxicological Data

| Metric | Value | Species | Route |

| LD50 | 132 mg/kg | Rat (male) | Oral[8] |

| LD50 | 176 mg/kg | Rat (female) | Oral[8] |

Mechanism of Toxicity: The toxicity of But-2-yne-1,4-diol is believed to be due to its metabolic activation by liver alcohol dehydrogenase to reactive aldehyde products.[9] Pre-treatment with pyrazole, an inhibitor of alcohol dehydrogenase, has been shown to prevent the toxic effects of butynediol.[2] These reactive metabolites can then interact with cellular macromolecules, leading to cellular damage.

Biological Activity

Nematocidal Activity: But-2-yne-1,4-diol has been noted for its nematocidal activity.[3] While the precise mechanism is not fully elucidated, it is hypothesized that the electron-deficient triple bond of similar alkyne-containing compounds can undergo a Michael addition reaction with nucleophilic residues, such as cysteine, in key nematode proteins, leading to their inactivation.[10]

As of the current literature, there is no evidence to suggest that But-2-yne-1,4-diol is directly involved in specific cellular signaling pathways in the context of drug development. Its role is primarily that of a chemical building block.

Caption: Proposed Mechanism of But-2-yne-1,4-diol Toxicity.

Conclusion

But-2-yne-1,4-diol is a chemical of significant industrial importance, primarily serving as a versatile intermediate for the synthesis of a variety of valuable chemicals. Its rich chemistry, stemming from the presence of both alkyne and diol functionalities, allows for a broad range of chemical transformations. While its direct biological activity is limited and primarily associated with toxicity, its role as a precursor in the synthesis of pharmaceuticals like Vitamin B6 underscores its indirect importance in drug development. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use in research and industrial settings.

References

- 1. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]

- 4. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. caloongchem.com [caloongchem.com]

- 7. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 8. Acute toxicity of 2-butyne-1,4-diol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of But-2-yne-1,4-diol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for But-2-yne-1,4-diol, a key industrial chemical and versatile synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

But-2-yne-1,4-diol, with the chemical formula C₄H₆O₂, possesses a symmetrical structure containing a carbon-carbon triple bond (alkyne) flanked by two primary alcohol functional groups.[1][2][3] This structure dictates its characteristic spectroscopic features.

Chemical Structure: HO-CH₂-C≡C-CH₂-OH

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for But-2-yne-1,4-diol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.2 | Singlet | -CH₂- |

| Variable | Broad Singlet | -OH |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data [3][4]

| Chemical Shift (δ) ppm | Assignment |

| ~50 | -CH₂- |

| ~85 | -C≡C- |

Table 3: Infrared (IR) Spectroscopy Data [1][2][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol) |

| ~2900 | Medium | C-H stretch (alkane) |

| ~2250 | Weak | C≡C stretch (alkyne) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry (Electron Ionization - EI) Data [1][6][7]

| m/z | Relative Intensity (%) | Assignment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | High | [M - CHO]⁺ |

| 39 | High | [C₃H₃]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid sample like But-2-yne-1,4-diol. Instrument-specific parameters should be optimized by the operator.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a solid sample for solution-state NMR.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of But-2-yne-1,4-diol for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Dissolve the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a small vial.[9][10]

-

Ensure complete dissolution. Gentle heating or vortexing may be applied if necessary.[8]

-

If any particulate matter remains, filter the solution through a pipette with a cotton or glass wool plug before transferring it to the NMR tube.[8]

-

Transfer approximately 0.7 mL of the solution into a clean, dry 5 mm NMR tube.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[8]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).[11]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[10]

-

Acquire the spectrum using appropriate pulse sequences (e.g., a simple pulse-and-acquire for ¹H and ¹³C).[11]

-

Set the number of scans (NS) to achieve an adequate signal-to-noise ratio.[11]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

3.2 Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) and Thin Solid Film methods are commonly used for solid samples.[12][13]

-

Sample Preparation (ATR Method) :

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol or ethanol.[14]

-

Place a small amount of powdered But-2-yne-1,4-diol onto the crystal, ensuring complete coverage of the sampling area.[14]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[14]

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and pressure arm tip thoroughly after the measurement.[14]

-

3.3 Mass Spectrometry (MS)

This protocol describes the analysis of a solid sample using an Electron Ionization (EI) source, often coupled with a direct insertion probe or Gas Chromatography (GC) inlet.[15][16]

-

Sample Introduction (Direct Insertion Probe) :

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the solids probe.

-

Insert the probe into the mass spectrometer's ion source through a vacuum lock.[15]

-

Gradually heat the probe to volatilize the sample directly into the ion source.

-

-

Ionization and Analysis :

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]

-

The resulting ions (molecular ion and fragment ions) are accelerated out of the ion source.[15]

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15]

-

A detector measures the abundance of each ion.

-

-

Data Interpretation :

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.[16]

-

The fragmentation pattern provides structural information about the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of But-2-yne-1,4-diol.

Caption: Workflow for the spectroscopic characterization of But-2-yne-1,4-diol.

References

- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butyne-1,4-diol [webbook.nist.gov]

- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butyne-1,4-diol(110-65-6) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Butyne-1,4-diol(110-65-6) IR Spectrum [m.chemicalbook.com]

- 6. 2-Butyne-1,4-diol(110-65-6) MS spectrum [chemicalbook.com]

- 7. 2-Butyne-1,4-diol [webbook.nist.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. webassign.net [webassign.net]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of But-2-yne-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of but-2-yne-1,4-diol, a significant intermediate in industrial chemistry. The document details the seminal Reppe synthesis, including quantitative data, a generalized experimental protocol, and visual representations of the chemical pathway and experimental workflow.

Discovery and Historical Context

But-2-yne-1,4-diol, a crucial C4 chemical, was first prepared in 1906 through the reaction of acetylenedimagnesium bromide with formaldehyde. However, it remained a compound of limited interest until the 1940s. The landscape of industrial organic chemistry was significantly altered by the work of Walter Reppe and his colleagues at BASF, who developed a direct and efficient synthesis from acetylene and aqueous formaldehyde. This process, now famously known as the Reppe synthesis, elevated but-2-yne-1,4-diol to a commodity chemical, particularly during World War II in the German chemical industry.[1] The Reppe process involves the reaction of acetylene with formaldehyde under pressure in the presence of a copper acetylide catalyst.[1][2]

The Reppe Synthesis: A Quantitative Overview

The industrial production of but-2-yne-1,4-diol is predominantly achieved through the Reppe synthesis. This method is valued for its efficiency and scalability. The key parameters of this synthesis are summarized in the table below.

| Parameter | Value | References |

| Reactants | Acetylene (HC≡CH), Formaldehyde (CH₂O) | [1][3][4] |

| Catalyst | Copper(I) acetylide (active species) | [1][5] |

| Catalyst Precursor | Copper(II) oxide (10-20%) and Bismuth(III) oxide (3-6%) on a silica support | [1][6] |

| Reaction Temperature | 80 - 150 °C | [1][3][5] |

| Acetylene Partial Pressure | 1 - 6 bar | [1][2][5] |

| Total Pressure | 1 - 20 bar | [3] |

| Formaldehyde Concentration | 30 - 50% aqueous solution | [1][2] |

| pH | 5 - 8 | [1] |

| Yield | 80 - 100% | [5] |

Generalized Experimental Protocol for Laboratory-Scale Reppe Synthesis

The following is a generalized experimental protocol for the laboratory-scale synthesis of but-2-yne-1,4-diol based on the principles of the industrial Reppe process. Note: This procedure involves the handling of acetylene gas under pressure, which is hazardous. All operations must be conducted in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and pressure-rated equipment.

Materials and Equipment

-

Reactants:

-

30-50% aqueous formaldehyde solution

-

Acetylene gas (high purity)

-

-

Catalyst Precursor:

-

Copper(II) oxide

-

Bismuth(III) oxide

-

Silica support

-

-

Equipment:

-

High-pressure autoclave/reactor with a gas inlet, liquid inlet, pressure gauge, thermocouple, and stirring mechanism

-

Gas mass flow controller for acetylene

-

Liquid pump for formaldehyde solution

-

Heating mantle or oil bath

-

Filtration apparatus

-

Distillation apparatus for purification

-

Catalyst Preparation and Activation

-

Prepare the catalyst by impregnating the silica support with aqueous solutions of copper nitrate and bismuth nitrate, followed by drying and calcination to form the mixed oxides.

-

The active copper(I) acetylide catalyst is typically formed in situ.

Reaction Procedure

-

Charge the high-pressure autoclave with the prepared copper-bismuth on silica catalyst.

-

Seal the reactor and purge with an inert gas, such as nitrogen, to remove all air.

-

Introduce the aqueous formaldehyde solution into the reactor.

-

Begin stirring and heat the reactor to the desired temperature (e.g., 90-110°C).

-

Slowly introduce acetylene gas into the reactor, maintaining the desired partial pressure (e.g., 2-6 bar). The total pressure will be the sum of the acetylene partial pressure and the vapor pressure of the aqueous solution at the reaction temperature.

-

Monitor the reaction progress by observing the uptake of acetylene.

-

After the reaction is complete (indicated by the cessation of acetylene uptake), stop the acetylene flow and cool the reactor to room temperature.

-

Carefully vent the excess acetylene pressure.

-

Purge the reactor with nitrogen.

Product Isolation and Purification

-

Remove the reaction mixture from the autoclave.

-

Filter the mixture to remove the solid catalyst.

-

The crude product will be an aqueous solution of but-2-yne-1,4-diol, along with unreacted formaldehyde and byproducts.

-

Purify the but-2-yne-1,4-diol by vacuum distillation.

Visualizing the Process

To better understand the chemical transformation and the experimental sequence, the following diagrams are provided.

Caption: Reppe Synthesis of But-2-yne-1,4-diol.

Caption: Generalized Workflow for But-2-yne-1,4-diol Synthesis.

References

- 1. chemcess.com [chemcess.com]

- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 4. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]

- 5. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]

- 6. CN106669699A - 1,4-butyne-diol catalyst preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of But-2-yne-1,4-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of But-2-yne-1,4-diol in various organic solvents. This information is critical for researchers and professionals involved in chemical synthesis, formulation development, and drug discovery, where But-2-yne-1,4-diol may be utilized as a key intermediate or building block.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a central concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. But-2-yne-1,4-diol, with its two hydroxyl (-OH) groups and a carbon-carbon triple bond, exhibits a distinct polarity that governs its solubility profile. The hydroxyl groups are capable of forming hydrogen bonds, which significantly influences its interaction with protic and polar aprotic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Very High | 3740 g/L[1][2] | 20 | Extremely soluble due to strong hydrogen bonding. Another source reports 75 g/100mL[3], which is significantly lower. |

| Methanol | CH₃OH | High | Very Soluble[3][4] | Not Specified | The polar hydroxyl group of methanol readily interacts with the hydroxyl groups of the diol. |

| Ethanol | C₂H₅OH | High | Very Soluble[3][4] | Not Specified | Similar to methanol, ethanol is a polar protic solvent that effectively dissolves But-2-yne-1,4-diol. |

| Acetone | C₃H₆O | High | Very Soluble[3][4] | Not Specified | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, facilitating dissolution. |

| Isopropanol | C₃H₈O | Medium-High | Soluble | Not Specified | Expected to be a good solvent based on its polarity. |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | Not Specified | A polar aprotic ether that should effectively solvate the diol. |

| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble | Not Specified | Lower polarity compared to alcohols and ketones, resulting in reduced solubility. |

| Dichloromethane | CH₂Cl₂ | Medium | Slightly Soluble | Not Specified | A common organic solvent with moderate polarity. |

| Chloroform | CHCl₃ | Medium | Slightly Soluble[3][4] | Not Specified | Limited solubility due to lower polarity. |

| Toluene | C₇H₈ | Low | Insoluble | Not Specified | A non-polar aromatic solvent. |

| Benzene | C₆H₆ | Low | Insoluble[3][4] | Not Specified | The non-polar nature of benzene prevents effective solvation of the polar diol. |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Low | Slightly Soluble[3][4] | Not Specified | Limited solubility in this relatively non-polar ether. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of But-2-yne-1,4-diol in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

But-2-yne-1,4-diol (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of But-2-yne-1,4-diol to a known volume of the selected organic solvent in a sealed container (e.g., a scintillation vial). The excess solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of But-2-yne-1,4-diol.

-

Prepare a calibration curve using standard solutions of But-2-yne-1,4-diol of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of But-2-yne-1,4-diol in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualizing the Solvent Selection Process

The following diagram illustrates a logical workflow for selecting an appropriate solvent for But-2-yne-1,4-diol based on its intended application and solubility properties.

Caption: A flowchart outlining the process for selecting a suitable solvent for But-2-yne-1,4-diol.

Signaling Pathway for Solubility

The dissolution of But-2-yne-1,4-diol in a polar protic solvent like ethanol can be visualized as a series of intermolecular interactions. The following diagram depicts this simplified signaling pathway of dissolution.

Caption: A simplified diagram illustrating the key steps in the dissolution of But-2-yne-1,4-diol in ethanol.

References

physical properties of But-2-yne-1,4-diol melting point boiling point

An In-depth Technical Guide to the Physical Properties of But-2-yne-1,4-diol

This technical guide provides a comprehensive overview of the key physical properties of But-2-yne-1,4-diol, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

Physical and Chemical Properties of But-2-yne-1,4-diol

But-2-yne-1,4-diol, also known as 1,4-butynediol, is an organic compound that serves as a versatile intermediate in the synthesis of various chemical products, including pharmaceuticals like Vitamin B6, agrochemicals, and polymers such as polyurethanes.[1][2] It is a colorless, hygroscopic, crystalline solid at room temperature.[3][4] It is soluble in water, ethanol, and acetone, but insoluble in benzene and ether.[3][4][5]

Data Presentation

The quantitative physical properties of But-2-yne-1,4-diol are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄H₆O₂ | [3][6] |

| Molecular Weight | 86.09 g/mol | [3][7] |

| Appearance | White orthorhombic crystals, Colorless hygroscopic solid | [1][3][5] |

| Melting Point | 53-58 °C | [5][6][7][8] |

| 58 °C | [3][4] | |

| 56 °C | [6] | |

| 54 °C | [5] | |

| Boiling Point | 238 °C (at 760 mmHg) | [5][6][8][9] |

| 145 °C (at 2 kPa) | [5] | |

| 150 °C (at 1.8 kPa) | [3] | |

| Density | 1.110 - 1.2 g/cm³ | [3][5][6] |

| Flash Point | 152 °C | [3][5] |

| Solubility | Soluble in water, ethanol, acetone; Insoluble in benzene, ether | [3][4][5] |

Experimental Protocols

Detailed methodologies for the determination of the melting and boiling points of But-2-yne-1,4-diol are provided below. These are standard techniques for solid organic compounds.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of But-2-yne-1,4-diol is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a compact column of 1-2 cm in height.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is placed into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

-

Heating: The apparatus is heated gently. A rapid initial heating can be done to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 0.5-1.0°C.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since But-2-yne-1,4-diol is a solid at room temperature, it must first be melted.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of But-2-yne-1,4-diol is placed in the fusion tube and gently heated until it melts.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the molten liquid in the fusion tube.

-

Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then clamped and immersed in a Thiele tube filled with a suitable heating oil, ensuring the fusion tube is below the oil level.

-

Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the substance. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the selective hydrogenation of But-2-yne-1,4-diol to 2-Butene-1,4-diol, a key industrial process.[10][11]

Caption: Workflow for the selective hydrogenation of But-2-yne-1,4-diol.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. nbinno.com [nbinno.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. thinksrs.com [thinksrs.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

Commercial Production of But-2-yne-1,4-diol: A Technical Guide

Introduction

But-2-yne-1,4-diol (also known as 1,4-butynediol) is a crucial chemical intermediate, appearing as a colorless, hygroscopic solid highly soluble in water and polar organic solvents.[1] Its significance lies in its role as a precursor for the synthesis of a wide array of valuable industrial chemicals. Primarily, it is hydrogenated to produce 1,4-butanediol and 2-butene-1,4-diol, which are key monomers for manufacturing polyurethanes, polybutylene terephthalate (PBT) plastics, and elastic fibers like spandex.[1][2][3] Furthermore, it serves as a vital building block in the production of vitamin B6, herbicides, textile additives, and as a brightening agent in nickel electroplating baths.[1][3] The dominant industrial-scale manufacturing method for But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde.[4]

Core Production Methodology: The Reppe Process

The Reppe process, developed by Walter Reppe, is the cornerstone of commercial But-2-yne-1,4-diol production.[5] This synthesis is characterized by its efficiency and maturity, making it the most prevalent route worldwide.[4] The process involves the direct reaction of acetylene gas with an aqueous solution of formaldehyde in the presence of a specialized catalyst.

1. Chemical Synthesis Pathway

The fundamental reaction is the ethynylation of two formaldehyde molecules with one molecule of acetylene:

2 CH₂O (Formaldehyde) + HC≡CH (Acetylene) → HOCH₂C≡CCH₂OH (But-2-yne-1,4-diol)[1][5]

This reaction is exothermic, with a reaction enthalpy of approximately -100.5 kJ/mol.[5] It proceeds via a propargyl alcohol intermediate which largely remains on the catalyst surface.[5]

2. Catalyst System

The reaction is catalyzed by a copper acetylide complex, which is typically supported on an inert carrier like silica or magnesium silicate.[6][7][8] To enhance selectivity and suppress the formation of explosive copper(I) acetylide, a promoter such as bismuth is often incorporated into the catalyst formulation.[7][9]

3. Industrial Process Workflow

The commercial production is a continuous process executed in either fixed-bed or fluidized-bed reactors.[5] The primary goal is to maximize the conversion of formaldehyde to minimize its concentration in the final product solution.[5]

Experimental Protocols & Quantitative Data

Protocol 1: General Procedure for Reppe Synthesis

This protocol outlines a generalized procedure for the continuous synthesis of But-2-yne-1,4-diol based on common industrial practices.

-

Catalyst Loading: The reactor (fixed-bed or fluidized-bed) is charged with a supported copper-bismuth catalyst.

-

Reactor Pressurization & Heating: The system is pressurized with an inert gas, such as nitrogen, and heated to the target operating temperature, typically between 90-150 °C.[1]

-

Reactant Feed: An aqueous solution of formaldehyde is continuously fed into the reactor. Simultaneously, acetylene gas is introduced at a controlled pressure (1-20 bar).[1][10] The molar ratio of formaldehyde to acetylene is carefully controlled, often not exceeding 2:1.[9] The pH of the reaction medium is maintained between 5 and 6.[7]

-

Reaction: The reactants pass through the catalyst bed where the ethynylation reaction occurs. The residence time is optimized to achieve high formaldehyde conversion.

-

Product Separation: The effluent from the reactor, a mixture of liquid product solution and unreacted acetylene gas, flows into a gas-liquid separator.[5]

-

Gas Recycling: Unreacted acetylene is separated, cooled, and recycled back to the reactor feed to improve process economy.[10]

-

Crude Product Collection: The aqueous solution containing But-2-yne-1,4-diol and various impurities is collected for downstream purification.

Protocol 2: Purification by Vacuum Distillation

-

Charging the Still: The crude aqueous product solution is charged into a vacuum distillation apparatus designed for high-boiling, heat-sensitive materials.

-

Applying Vacuum: The pressure in the system is reduced to between 2 and 7 mm Hg.[11]

-

Heating: The distillation pot is heated to a temperature ranging from 120 to 145 °C.[11]

-

Fraction Collection: Water and low-boiling impurities (e.g., propargyl alcohol) are collected as the first fraction. The temperature and pressure are carefully controlled to separate the desired But-2-yne-1,4-diol from high-boiling byproducts.

-

Final Product: The collected But-2-yne-1,4-diol fraction is cooled, yielding a purified solid product. Due to the hazards associated with distilling impure butynediol, this process requires robust engineering controls.[11]

Data Tables

Table 1: Typical Reppe Process Operating Parameters

| Parameter | Value | Reference(s) |

|---|---|---|

| Temperature | 90 - 150 °C | [1] |

| Pressure | 1 - 20 bar | [1][10] |

| Catalyst | Supported Copper Acetylide (with Bi promoter) | [1][7][9] |

| pH | 5 - 8 | [9] |

| Formaldehyde to Acetylene Ratio | ≤ 2:1 (molar) |[9] |

Table 2: Typical Composition of Crude Product Solution

| Component | Concentration (wt. %) | Reference(s) |

|---|---|---|

| But-2-yne-1,4-diol | 33 - 55% | [5] |

| Propargyl Alcohol | 1 - 2% | [12][5] |

| Unreacted Formaldehyde | 0.4 - 2% | [5] |

| High-Boiling Byproducts | 1 - 2% | [5] |

| Water | Balance | |

Table 3: Key Physical and Chemical Properties of But-2-yne-1,4-diol

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₆O₂ | [6] |

| Molar Mass | 86.09 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 238 °C | [1] |

| Density | 1.11 g/cm³ (at 20 °C) | [1] |

| Solubility in Water | 3740 g/L |[1] |

Conclusion

The commercial production of But-2-yne-1,4-diol is a well-established industrial process dominated by the Reppe synthesis. This method provides an efficient route from basic feedstocks—acetylene and formaldehyde—to a versatile chemical intermediate. The process is highly optimized, with continuous operation and recycling streams to ensure economic viability. Subsequent purification, primarily through vacuum distillation or crystallization, is critical to achieving the high purity required for its diverse applications in the pharmaceutical, polymer, and specialty chemical industries. The hydrogenation of But-2-yne-1,4-diol to 1,4-butanediol remains its largest application, highlighting its strategic importance in the chemical value chain.[3][5]

References

- 1. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 2. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 5. chemcess.com [chemcess.com]

- 6. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caloongchem.com [caloongchem.com]

- 8. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]

- 9. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]

- 10. dwsim.fossee.in [dwsim.fossee.in]

- 11. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

But-2-yne-1,4-diol: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

But-2-yne-1,4-diol is a highly versatile and reactive bifunctional molecule that serves as a valuable C4 building block in a wide array of organic syntheses. Its unique structure, featuring a central carbon-carbon triple bond flanked by two primary hydroxyl groups, allows for a diverse range of chemical transformations. This document provides an overview of its applications in the synthesis of key intermediates and complex molecules, complete with detailed experimental protocols.

Catalytic Hydrogenation: Access to Saturated and Unsaturated Diols

The selective hydrogenation of the alkyne moiety in but-2-yne-1,4-diol provides access to either cis-2-butene-1,4-diol, a valuable precursor for various polymers and pharmaceuticals, or 1,4-butanediol, a widely used industrial solvent and monomer. The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Quantitative Data for Catalytic Hydrogenation

| Product | Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) | Reference |

| cis-2-Butene-1,4-diol | 5% Pd/CaCO₃ (Lindlar catalyst) | 0.1 (H₂) | 25 | Methanol | >95 | >95 | [1] |

| cis-2-Butene-1,4-diol | 0.5 wt% Pt/SiC | 1 (H₂) | 100 | Water | 96 | ~96 | [1] |

| 1,4-Butanediol | Raney Nickel | 10-20 (H₂) | 100-150 | Water | ~100 | >95 | [2] |

| 1,4-Butanediol | Pd nanoparticles on polymeric resin | 0.3 (H₂) | 45 | Water | 100 | 100 | [2] |

Experimental Protocol: Selective Hydrogenation to cis-2-Butene-1,4-diol

Objective: To selectively hydrogenate but-2-yne-1,4-diol to cis-2-butene-1,4-diol.

Materials:

-

But-2-yne-1,4-diol

-

5% Pd/CaCO₃ (Lindlar's catalyst)

-

Methanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a suitable pressure vessel, dissolve but-2-yne-1,4-diol (1 equivalent) in methanol.

-

Add Lindlar's catalyst (typically 1-5 mol% of palladium relative to the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 0.1 MPa.

-

Stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield cis-2-butene-1,4-diol.

Synthesis of Heterocyclic Compounds

But-2-yne-1,4-diol and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds, including furans and pyridines (a core component of Vitamin B6).

Synthesis of Furan Derivatives

The oxidation of cis-2-butene-1,4-diol, readily obtained from but-2-yne-1,4-diol, provides a straightforward route to furan.

Experimental Protocol: Synthesis of Furan from cis-2-Butene-1,4-diol

Objective: To synthesize furan by the oxidative cyclization of cis-2-butene-1,4-diol.[3]

Materials:

-

cis-2-Butene-1,4-diol

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Water

-

Standard distillation apparatus

-

Dropping funnel

-

Heating mantle

Procedure:

-

In a 250 mL reaction flask, place cis-2-butene-1,4-diol (20.0 g) and water (40 mL).

-

Heat the mixture rapidly to 90 °C.

-

Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated sulfuric acid in 70 mL of water).

-

Discontinue heating the reaction flask and add the dichromate solution dropwise with efficient stirring, maintaining the reaction temperature at 90-92 °C. A mixture of furan and water will begin to distill.

-

The addition should be complete in approximately 10 minutes.

-

After the addition is complete, heat the reaction mixture to 100 °C for 2-5 minutes to ensure the reaction goes to completion.

-

Collect the distillate, which will consist of a layer of furan and a layer of water.

-

Separate the furan layer. The reported yield is approximately 62%.[3]

Synthesis of Vitamin B6 (Pyridoxine) Precursor

A derivative of cis-2-butene-1,4-diol, 2-cyano-2-cis-butene-1,4-diol, can serve as a key starting material in an environmentally friendly synthesis of Vitamin B6.[4]

Polymer Synthesis: Building Block for Polyesters

But-2-yne-1,4-diol and its hydrogenated derivatives can be used as diol monomers in polycondensation reactions with dicarboxylic acids to produce polyesters with a range of properties. The unsaturation in the polymer backbone, when but-2-yne-1,4-diol or 2-butene-1,4-diol is used, allows for further functionalization or cross-linking.

Quantitative Data for Polyester Synthesis

| Diol Monomer | Dicarboxylic Acid Dichloride | Polymer | Mn (Da) | Melting Temp (°C) | Reference |

| But-2-yne-1,4-diol | Succinyl chloride | Poly(butynylene succinate) | up to 20,000 | - | [5] |

| But-2-yne-1,4-diol | Adipoyl chloride | Poly(butynylene adipate) | up to 20,000 | 50-90 | [5] |

| But-2-yne-1,4-diol | Sebacoyl chloride | Poly(butynylene sebacate) | up to 20,000 | 50-90 | [5] |

Experimental Protocol: Synthesis of Poly(butynylene sebacate)

Objective: To synthesize a polyester via polycondensation of but-2-yne-1,4-diol and sebacoyl chloride.[5]

Materials:

-

But-2-yne-1,4-diol

-

Sebacoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve but-2-yne-1,4-diol (1 equivalent) and anhydrous pyridine (2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sebacoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred solution of the diol and pyridine.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

-

Characterize the polymer by size exclusion chromatography (SEC) to determine the molecular weight and by differential scanning calorimetry (DSC) to determine the melting temperature.

Cycloaddition Reactions: Formation of Carbocyclic Systems

But-2-yne-1,4-diol can participate in transition metal-catalyzed cycloaddition reactions to construct complex carbocyclic frameworks. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition with diynes to form highly substituted benzene derivatives.[6][7]

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

Objective: To synthesize a substituted benzene derivative via a rhodium-catalyzed [2+2+2] cycloaddition of a diyne and but-2-yne-1,4-diol.[6]

Materials:

-

A suitable diyne (e.g., 1,7-octadiyne)

-

But-2-yne-1,4-diol

-

[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

-

Triphenylphosphine (PPh₃)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

-

Schlenk flask and standard inert atmosphere techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the diyne (1 equivalent), but-2-yne-1,4-diol (1.2 equivalents), [Rh(cod)₂]BF₄ (5 mol%), and PPh₃ (10 mol%).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the substituted benzene derivative.

These examples highlight the broad utility of but-2-yne-1,4-diol as a foundational building block in organic synthesis, enabling the efficient construction of a diverse range of valuable molecules. The protocols provided serve as a starting point for researchers to explore and adapt these transformations for their specific synthetic goals.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. brieflands.com [brieflands.com]

- 6. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Hydrogenation of But-2-yne-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the hydrogenation of But-2-yne-1,4-diol (BYD), a critical process for the synthesis of valuable intermediates such as But-2-ene-1,4-diol (BED) and Butane-1,4-diol (BDO). These compounds are essential building blocks in the pharmaceutical and fine chemical industries.[1][2][3] This guide covers both selective and complete hydrogenation, offering a range of catalytic systems and reaction conditions to suit various research and development needs.

Overview of Hydrogenation Reactions

The hydrogenation of But-2-yne-1,4-diol can be controlled to yield two primary products:

-

Partial Hydrogenation (Semi-hydrogenation): This process selectively hydrogenates the triple bond of BYD to a double bond, primarily forming cis-But-2-ene-1,4-diol. This reaction is crucial for synthesizing intermediates used in the production of vitamins, agrochemicals, and pharmaceuticals.[1][4][5]

-

Complete Hydrogenation: This reaction involves the saturation of both the triple and the resulting double bond to produce Butane-1,4-diol, a versatile solvent and monomer for various polymers.[6][7][8]

The selectivity of the reaction is highly dependent on the choice of catalyst, support, and reaction conditions.[4][9]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the hydrogenation of But-2-yne-1,4-diol, providing a comparative overview of their efficacy.

Table 1: Selective Hydrogenation of But-2-yne-1,4-diol to But-2-ene-1,4-diol

| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Solvent | BYD Conversion (%) | BED Selectivity (%) | Reference |

| 0.5 wt% Pt | SiC | Ambient | Not specified | Not specified | 96 | ~96 | [10] |

| Cu Single Atoms | TiO₂ | Ambient | Not specified | Water | ~100 | 99.4 | [1] |

| 1% Pd | CaCO₃ | 50 - 80 | Not specified | Not specified | Not specified | High (with NH₃) | [4] |

| Pd Nanoparticles | SiO₂-Schiff Base | 50 | 2 MPa | Not specified | 95.2 | ~100 | [11] |

| 1% Pt | CaCO₃ | Not specified | Not specified | Not specified | Not specified | Nearly complete (with NH₃) | [12] |

Table 2: Complete Hydrogenation of But-2-yne-1,4-diol to Butane-1,4-diol

| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Solvent | BYD Conversion (%) | BDO Selectivity (%) | Reference |

| 2.16 wt% Pd | Polymeric Resin | 45 | 0.3 MPa | Not specified | 100 | 100 | [4] |

| Stainless Steel Reactor Wall | None | 50 | Not specified | Supercritical CO₂ | 100 | 84 | [13] |

| Raney Nickel | None | 100 - 120 | Not specified | Not specified | Not specified | High | |

| Nickel with Copper promoter | None | 40 - 60 | >4 atm | Aqueous | Not specified | High | [8] |

Experimental Protocols

The following are detailed protocols for key hydrogenation experiments.

Protocol 1: Selective Semihydrogenation using a Pd/SiO₂-Schiff Base Catalyst

This protocol details a highly selective, additive-free method for the synthesis of But-2-ene-1,4-diol.[11]

Materials:

-

But-2-yne-1,4-diol (BYD)

-

Pd/SiO₂-Schiff base catalyst

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave reactor with magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

Charge the autoclave reactor with the Pd/SiO₂-Schiff base catalyst and the solvent.

-

Add the But-2-yne-1,4-diol to the reactor.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove any air.

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Heat the reactor to 50°C while stirring.

-

Maintain the reaction for 4 hours, monitoring the hydrogen uptake if possible.

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.

Protocol 2: Complete Hydrogenation using a Pd/Polymeric Resin Catalyst

This protocol describes a method for the complete and clean conversion of But-2-yne-1,4-diol to Butane-1,4-diol under mild conditions.[7]

Materials:

-

But-2-yne-1,4-diol (BYD)

-

Pd nanoparticles immobilized on a polymeric resin with terminal -NH₂ functional groups

-

Methanol (or other suitable solvent)

-

Batch reactor or fixed-bed flow reactor

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Activation (if required): Follow the manufacturer's or literature procedure for catalyst pre-treatment, which may involve reduction under a hydrogen flow.

-

Batch Reaction:

-

Place the catalyst and solvent in the reactor.

-

Add the But-2-yne-1,4-diol.

-

Seal and purge the reactor as described in Protocol 1.

-

Pressurize with hydrogen to 0.3 MPa.

-

Heat the reactor to 45°C and stir.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

-

-

Flow Reaction (for continuous production):

-

Pack a fixed-bed reactor with the catalyst.

-

Heat the reactor to 45°C.

-

Feed a solution of But-2-yne-1,4-diol in the chosen solvent and a stream of hydrogen gas through the reactor at a controlled flow rate.

-

Collect the product stream at the reactor outlet.

-

-

Product Analysis: Analyze the final product to confirm complete conversion and determine the purity of the Butane-1,4-diol.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes and relationships in the hydrogenation of But-2-yne-1,4-diol.

Caption: Reaction pathway for the hydrogenation of But-2-yne-1,4-diol.

Caption: General experimental workflow for catalytic hydrogenation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US2953605A - Hydrogenation of 1, 4-butynediol to 1, 4-butanediol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. A Schiff Base Modified Pd Catalyst for Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Versatile Synthesis of Heterocyclic Compounds from But-2-yne-1,4-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, present in a vast number of pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] But-2-yne-1,4-diol is a commercially available and versatile C4 building block that serves as a valuable precursor for various heterocyclic systems.[6][7] Its ability to be transformed into key intermediates, such as 2-butene-1,4-diol or 1,4-dicarbonyl compounds, opens direct synthetic pathways to important five-membered heterocycles like furans, pyrroles, and thiophenes.[1][8] This application note details synthetic protocols and workflows for leveraging but-2-yne-1,4-diol in the synthesis of these crucial molecular frameworks.

Core Synthetic Strategy: The Paal-Knorr Synthesis Pathway

A predominant strategy for converting but-2-yne-1,4-diol into heterocycles involves its initial conversion to a 1,4-dicarbonyl compound. This intermediate is the classic starting material for the Paal-Knorr synthesis, a powerful method for constructing furans, pyrroles, and thiophenes.[1][2] For instance, a palladium catalyst can isomerize a 2-yne-1,4-diol to the corresponding 1,4-diketone in situ, which can then be cyclized.[1] The choice of subsequent reagent (acid, amine, or sulfurizing agent) dictates the resulting heterocycle.

Application 1: Synthesis of Substituted Furans

The synthesis of furans from but-2-yne-1,4-diol can be achieved through palladium-catalyzed isomerization followed by acid-catalyzed cyclization.[1] This method is advantageous as it leverages the extensive chemistry of acetylenic compounds.[1] Various palladium catalysts have been shown to be effective for furan synthesis under different conditions.[9][10][11]

Data Presentation: Palladium-Catalyzed Furan Synthesis

| Catalyst System | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| PdI₂/KI | CO/Air | Alcoholic Media | 100 | 56-93 | [12] |

| Pd(OAc)₂ | Cu(OAc)₂ / TFA | Toluene | 120 | 49-87 | [11] |

| PdCl₂(CH₃CN)₂ | CuCl₂ | Dioxane | 80 | up to 94 | [11] |

Experimental Protocol: Palladium-Catalyzed Cycloisomerization to Furans

This protocol is adapted from methodologies described for the cycloisomerization of en-yn-ols and related substrates.[9]

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the substituted but-2-yne-1,4-diol (1.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and any necessary ligands or additives.

-

Solvent Addition: Add the appropriate anhydrous solvent (e.g., Toluene, 5 mL).

-

Reaction Execution: Stir the mixture at the designated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired furan derivative.

Application 2: Synthesis of Substituted Pyrroles

Pyrroles are readily synthesized by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] A related and more direct route involves the reaction of 2-butene-1,4-diol (the hydrogenated product of but-2-yne-1,4-diol) with amines over a heterogeneous catalyst in the gas phase.[8][13][14]

Data Presentation: Gas-Phase Synthesis of N-Substituted Pyrroles

This data is derived from the reaction of but-2-ene-1,4-diol with various amines.[13]

| Amine | Catalyst | Temp. (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

| Methylamine | 10% CuO + 2% Cr₂O₃ on Al₂O₃ | 250 | 99.1 | 89.2 | 88.4 |

| n-Butylamine | 10% CuO + 2% Cr₂O₃ on Al₂O₃ | 250 | 98.2 | 90.1 | 88.5 |

| Cyclohexylamine | 10% CuO + 2% Cr₂O₃ on Al₂O₃ | 250 | 99.5 | 86.3 | 85.9 |

Experimental Protocol: Gas-Phase Pyrrole Synthesis

This protocol is a general representation of the gas-phase synthesis described in the literature.[13]

-

Catalyst Preparation: Prepare the supported metal catalyst (e.g., 10% CuO and 2% Cr₂O₃ on an Al₂O₃ support). Pack the catalyst into a fixed-bed reactor tube.

-

Reactor Setup: Place the reactor tube in a tube furnace equipped with temperature control.

-

Pre-treatment: Before the reaction, treat the catalyst by passing a stream of hydrogen gas at an elevated temperature (e.g., 250-300 °C) for several hours to reduce the metal oxides.

-

Reaction Execution: Switch the gas feed to an inert carrier gas (e.g., nitrogen). Introduce a gaseous mixture of but-2-ene-1,4-diol and the desired primary amine (e.g., in a 1:1 molar ratio) into the reactor at a controlled feed rate (e.g., 0.6 mol/hour). Maintain the reaction temperature between 180 °C and 500 °C.[13]

-

Product Collection: Pass the effluent gas stream through a condenser to collect the liquid products.

-

Analysis and Purification: Analyze the collected liquid for conversion, selectivity, and yield using Gas Chromatography (GC). Purify the desired N-substituted pyrrole from the product mixture by distillation.

Application 3: Synthesis of Substituted Thiophenes

Thiophene synthesis via the Paal-Knorr reaction requires a 1,4-dicarbonyl compound and a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][15][] These reagents act to both introduce the sulfur heteroatom and serve as dehydrating agents to drive the reaction to completion.[1][17]

Data Presentation: Thiophene Synthesis Conditions

While specific yield data starting directly from but-2-yne-1,4-diol is sparse, the conditions for the Paal-Knorr thiophene synthesis are well-established for 1,4-dicarbonyl precursors.

| 1,4-Dicarbonyl Precursor | Sulfurizing Agent | Solvent | Conditions | Product |

| 2,5-Hexanedione | P₄S₁₀ | Toluene | Reflux | 2,5-Dimethylthiophene |

| 2,5-Hexanedione | Lawesson's Reagent | THF | Reflux | 2,5-Dimethylthiophene |

| Various | P₄S₁₀ | Xylene | Heat | Substituted Thiophenes |

Experimental Protocol: Paal-Knorr Thiophene Synthesis

This protocol describes the conversion of a 1,4-diketone (derivable from but-2-yne-1,4-diol) to a thiophene.[15][][17]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap toxic H₂S byproduct), add the 1,4-dicarbonyl compound (1.0 mmol).

-

Reagent Addition: Add an anhydrous solvent (e.g., Toluene or THF, 10 mL), followed by the sulfurizing agent (e.g., Lawesson's reagent, 0.5 mmol, or P₄S₁₀, 0.4 mmol).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation to afford the substituted thiophene.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]

- 7. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 8. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 9. Furan synthesis [organic-chemistry.org]

- 10. escholarship.org [escholarship.org]

- 11. mdpi.com [mdpi.com]